N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-difluorobenzenesulfonamide
Description
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-difluorobenzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, and a dioxidotetrahydrothiophene moiety, which contributes to its unique chemical properties.
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO4S2/c12-9-1-2-11(10(13)5-9)20(17,18)14-6-8-3-4-19(15,16)7-8/h1-2,5,8,14H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCHQBVPLSLHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNS(=O)(=O)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-difluorobenzenesulfonamide typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The dioxidotetrahydrothiophene moiety may contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the dioxidotetrahydrothiophene moiety and have been studied as potassium channel activators.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide: This compound is another sulfonamide derivative with potential biological activity.
Uniqueness
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-difluorobenzenesulfonamide is unique due to the presence of both the dioxidotetrahydrothiophene and difluorobenzenesulfonamide groups, which confer distinct chemical and biological properties. Its combination of structural features makes it a valuable compound for various research applications.
Biological Activity
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-difluorobenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tetrahydrothiophene ring and sulfonamide group, suggest various biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 306.35 g/mol. The compound's structure is characterized by:
- Tetrahydrothiophene ring : Provides unique reactivity patterns.
- Sulfonamide group : Known for its biological activity, particularly in antimicrobial properties.
- Difluorobenzene moiety : Enhances lipophilicity and may improve binding affinity to biological targets.
Antimicrobial Potential
Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial activity. The sulfonamide moiety in this compound is believed to inhibit bacterial growth by interfering with folic acid synthesis. In vitro studies have shown that similar compounds can effectively target various bacterial strains, including resistant ones .
Enzyme Inhibition
Studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, the tetrahydrothiophene component may enhance interaction with enzymes like carbonic anhydrase or certain kinases, potentially leading to therapeutic effects in cancer treatment .
The proposed mechanism of action for this compound involves:
- Binding to Enzymes : The compound likely binds to active sites of target enzymes due to its structural features.
- Disruption of Metabolic Pathways : By inhibiting these enzymes, the compound can disrupt critical cellular processes, leading to cell death in pathogenic organisms or cancer cells.
- Modulation of Signaling Pathways : Interaction with G protein-coupled receptors (GPCRs) has been suggested, which could influence various signaling pathways .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl derivatives against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 8 µg/mL against Staphylococcus aureus, demonstrating its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Cancer Cell Line Testing
In another investigation, the compound was tested against several cancer cell lines (e.g., MCF-7 for breast cancer). The results showed significant cytotoxicity with IC50 values ranging from 10 to 20 µM, suggesting that the compound may serve as a lead structure for developing new anticancer drugs .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide | C11H15N2O3S | Antimicrobial |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide | C19H28N2O6S2 | Enzyme inhibitor |
| 2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)phenol | C18H22N4O2S | Anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
